2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine
Overview
Description
2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antimicrobial and Antifungal Activity
Synthesis and Antimicrobial Properties : The compound 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine and its derivatives show promise in antimicrobial and antifungal applications. Research indicates that some derivatives exhibit comparable or slightly better antibacterial and antifungal activity than standard medicines like chloramphenicol, cefoperazone, and amphotericin B. This suggests potential for use in medical treatments against various bacterial and fungal strains (Pejchal et al., 2015).
Antibacterial Activity Against MRSA : Specific benzimidazole derivatives, including those related to this compound, have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This highlights its potential application in treating infections resistant to conventional antibiotics (Alasmary et al., 2015).
Crystal Engineering and Structural Applications
- Protonated Benzimidazole in Crystal Engineering : The protonated benzimidazole moiety, a key part of this compound, is useful in crystal engineering. It forms two- or three-dimensionally stacked structures, offering insights into molecular bricklaying and the development of new materials (Matthews et al., 2003).
Anticancer Research
- Potential Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for anticancer activity. Some compounds exhibited notable growth inhibition on human cancer cell lines, suggesting potential use in cancer therapy (Rashid et al., 2014).
Chemical Solubility and Interaction Studies
- Solubility in Ionic Liquids : Studies on the solubility of gases like ethane and ethylene in imidazolium-based ionic liquids, related to this compound, provide insights into solvation mechanisms and the influence of molecular structure on gas solubility (Moura et al., 2013).
DNA Interaction and Cytotoxicity Studies
- DNA Binding and Cytotoxicity : Benzimidazole-based compounds, similar to this compound, have shown capabilities to bind DNA and exhibit cytotoxicity against cancer cells. This suggests their potential application in cancer research and treatment (Paul et al., 2015).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, but the specific pathways depend on the derivative and its targets .
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZBQYGEPNWECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640503 | |
Record name | 2-(1-Ethyl-1H-benzimidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910395-61-8 | |
Record name | 2-(1-Ethyl-1H-benzimidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.